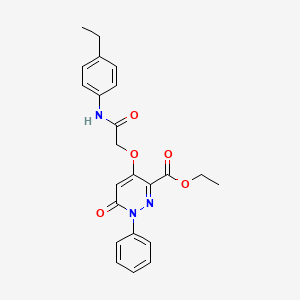

Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

説明

Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with phenyl, ethylphenyl carbamoyl, and ethoxycarboxylate groups. Its structure is characterized by a dihydropyridazine ring, which is partially unsaturated, and functionalized with electron-withdrawing (oxo) and electron-donating (ethylphenyl) substituents.

特性

IUPAC Name |

ethyl 4-[2-(4-ethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-3-16-10-12-17(13-11-16)24-20(27)15-31-19-14-21(28)26(18-8-6-5-7-9-18)25-22(19)23(29)30-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBLYEOIOLVHHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

Introduction of the Ethylphenyl Group: This step involves the reaction of the pyridazine intermediate with 4-ethylphenylamine in the presence of a coupling agent.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.

科学的研究の応用

Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound can be used as a probe or marker in biological studies to investigate cellular processes and pathways.

作用機序

The mechanism of action of Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Ethyl 4-(2-((4-methylbenzyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

- Structural Difference : The 4-ethylphenyl group in the target compound is replaced with a 4-methylbenzyl group.

- The methyl group may slightly enhance lipophilicity (higher logP) .

Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Structural Difference : The phenyl ring at position 1 is substituted with a p-tolyl group, and the 4-ethylphenyl is replaced with 4-ethoxyphenyl.

- The p-tolyl group may improve metabolic stability .

Core Ring Modifications

Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Structural Difference : The dihydropyridazine ring is replaced with a tetrahydropyrimidine core.

- The bromoethoxy group introduces a reactive handle for further derivatization .

Functional Group Replacements

Ethyl 4-(2-(naphthalen-1-ylamino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Structural Difference: The 4-ethylphenyl group is substituted with a naphthalen-1-ylamino moiety.

- However, it may also reduce aqueous solubility .

Comparative Data Table

生物活性

Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. Its molecular formula is with a molecular weight of approximately 435.5 g/mol. This compound has attracted attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Structural Features

The structure of this compound includes several functional groups that contribute to its biological activities:

- Ethyl Ester Group : This group may enhance solubility and bioavailability.

- Amino Moiety : The presence of an amino group allows for nucleophilic substitutions, which can lead to diverse chemical reactivity.

- Oxo Groups : These groups can participate in various reactions such as condensation, potentially leading to enhanced biological activity.

Antitumor Activity

Research indicates that compounds similar to Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibit significant antitumor properties. For instance, derivatives of furoquinolone have been shown to possess anticancer activities by inducing apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

A study investigating the apoptotic effects of ethyl derivatives on human leukemia HL-60 cells demonstrated that these compounds can significantly reduce cell viability and induce apoptosis in a concentration-dependent manner. The mechanism involved:

- Activation of caspase-3

- Upregulation of pro-apoptotic proteins (Bax)

- Downregulation of anti-apoptotic proteins (Bcl-2)

This suggests that similar mechanisms may be applicable to Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, warranting further investigation into its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the biological activity of Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyldihydropyridazine derivatives, a comparison with structurally similar compounds is essential.

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 4-(2-(4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo | 89994294 | Contains methoxy substituent | Potential variations in biological activity |

| Ethyl 4-(2-(3-acetylphenyl)amino)-2-oxoethoxy)-6-oxo | 89999228 | Acetophenone derivative | Highlights diversity in substituents impacting properties |

| Ethyl 4-(2-(4-chlorophenyl)amino)-thiazole | 89996033 | Induces Oct3/4 expression | Shows high activity in pluripotent stem cell regulation |

Mechanistic Insights

The mechanism by which Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyldihydropyridazine induces biological effects may involve several pathways:

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, promoting apoptosis.

- Calcium Ion Mobilization : Elevation in intracellular calcium levels is associated with apoptosis.

- Mitochondrial Dysfunction : Changes in mitochondrial membrane potential are critical for the initiation of apoptotic signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

- Methodological Answer :

- Step 1 : Begin with a retro-synthetic analysis to identify key intermediates (e.g., dihydropyridazine core, substituted phenyl groups).

- Step 2 : Use coupling reactions (e.g., amide bond formation via carbodiimide activation) for introducing the 4-ethylphenylamino group .

- Step 3 : Optimize esterification conditions (e.g., ethyl chloroformate in anhydrous DMF at 0–5°C) to avoid hydrolysis of the dihydropyridazine ring .

- Critical Parameters :

- Temperature control (<10°C) to prevent thermal decomposition.

- Use of inert atmosphere (N₂/Ar) to stabilize reactive intermediates.

- Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Coupling | EDC·HCl, HOBt, DIPEA, DMF | 72–85 | |

| Esterification | Ethyl chloroformate, DMF, 0°C | 68 |

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 95:5) to assess purity (>95% target peak area) .

- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 8.2–8.5 ppm for aromatic protons, δ 4.2–4.4 ppm for ethyl ester) .

- LC-MS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- Validation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What are the compound’s solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMF, DMSO) for reaction media, and aqueous buffers (pH 4–9) for biological assays .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to identify labile groups (e.g., ester hydrolysis at pH >8) .

- Table 2 : Stability Data (Hypothetical)

| Condition | Degradation Product | Time to 10% Degradation |

|---|---|---|

| pH 7.4 buffer, 25°C | Hydrolyzed ester | >30 days |

| DMF, 40°C | No degradation | >60 days |

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions with target proteins (e.g., kinases, oxidases) .

- Step 2 : Use QSAR models to predict substituent effects on activity (e.g., electron-withdrawing groups at the phenyl ring improve binding affinity).

- Validation : Synthesize top-ranked derivatives and test in vitro (e.g., IC₅₀ assays).

- Reference : Reaction path search methods via quantum chemical calculations (e.g., ICReDD’s workflow) .

Q. How should researchers resolve contradictions in experimental vs. theoretical data (e.g., unexpected byproducts)?

- Methodological Answer :

- Root-Cause Analysis :

- Hypothesis 1 : Competing reaction pathways (e.g., keto-enol tautomerization leading to side products).

- Hypothesis 2 : Residual catalysts (e.g., trace metals) promoting undesired cyclization.

- Experimental Validation :

- Use design of experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity) .

- Analyze byproducts via HRMS and 2D NMR to identify structural deviations.

- Case Study : A 2024 patent noted similar dihydropyridazine derivatives requiring rigorous purification to remove regioisomers .

Q. What methodologies are recommended for studying the compound’s reactivity in multi-step syntheses?

- Methodological Answer :

- Step 1 : Use kinetic profiling (e.g., in situ IR spectroscopy) to monitor intermediate formation.

- Step 2 : Apply membrane separation technologies (e.g., nanofiltration) to isolate reactive intermediates .

- Step 3 : Optimize reactor design (e.g., continuous flow systems) to enhance mixing and heat transfer .

- Reference : CRDC subclass RDF2050112 emphasizes reactor design for complex reactions .

Q. How can researchers identify and mitigate impurities formed during large-scale synthesis?

- Methodological Answer :

- Impurity Profiling :

- LC-MS/MS : Detect trace impurities (<0.1%).

- Isolation : Use preparative HPLC to collect impurities for structural elucidation .

- Mitigation Strategies :

- Adjust stoichiometry (e.g., excess amine reagent to suppress diastereomers).

- Implement process analytical technology (PAT) for real-time monitoring .

- Case Study : A 2016 Pharmacopeial Forum report highlighted similar challenges in dihydropyridazine purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。